N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine
Description
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine is a glycine derivative characterized by a sulfonamide group linked to a 4-methoxyphenyl substituent and a methylsulfonyl moiety. This compound belongs to a class of peptidomimetics and sulfonamide-based molecules designed to modulate protein-protein interactions or ion channel activity . Its synthesis typically involves coupling of protected amino acids with sulfonyl chlorides, followed by deprotection and purification via column chromatography .
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-9-5-3-8(4-6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIZXZYANCGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, methylsulfonyl chloride, and glycine.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-(4-hydroxyphenyl)-N-(methylsulfonyl)glycine.
Reduction: Formation of N-(4-methoxyphenyl)-N-(methylsulfide)glycine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine serves as a building block for synthesizing pharmaceutical compounds. Its structural components suggest potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis, showing notable inhibition at low micromolar concentrations.
- Anti-inflammatory Effects : Studies suggest that it may modulate cytokine release and inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
- Cytotoxicity : While the compound shows therapeutic potential, its cytotoxic effects on various cell lines necessitate further investigation to delineate its safety profile.
Materials Science
The compound can be utilized in developing novel materials with specific properties:
- Polymer Development : Its unique functional groups allow for the creation of polymers or coatings with tailored characteristics, enhancing material performance in various applications.
Biological Studies
In biological research, this compound is used as a probe to study biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, modulating metabolic pathways crucial for cellular functions.
- Receptor Binding : It interacts with cellular receptors, influencing signal transduction pathways related to inflammation and pain response.
Case Studies and Research Findings
- Antimicrobial Study : A study highlighted the effectiveness of this compound against Mycobacterium tuberculosis, demonstrating significant antimicrobial activity at low concentrations. This suggests its potential role in developing new anti-tuberculosis therapies.
- Inflammatory Response Modulation : Research indicated that the compound could reduce inflammation by modulating cytokine release in animal models of inflammatory disease. This positions it as a candidate for further development in treating conditions like rheumatoid arthritis and other chronic inflammatory diseases .
- Cytotoxicity Assessment : Investigations into the cytotoxic effects of this compound on various cancer cell lines revealed its dual nature—therapeutic potential alongside significant cytotoxicity, necessitating additional studies to understand its safety profile better.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the methylsulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The glycine moiety can also play a role in binding to specific sites and influencing biochemical processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural diversity among glycine derivatives primarily arises from variations in the sulfonyl and aryl substituents. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, lowering the sulfonamide’s acidity compared to fluorophenyl analogs (e.g., 3FMSG) .
- Steric Effects : Bulky substituents (e.g., naphthalene in 16b) reduce bioavailability but enhance target specificity for hydrophobic binding pockets .
- Molecular Weight : Smaller derivatives (e.g., 3FMSG) may exhibit better blood-brain barrier penetration than larger analogs like BB7 .
Biological Activity
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine, a compound of significant interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides an overview of its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₁NO₃S
- Molecular Weight : 215.25 g/mol
This structure includes a methoxy group attached to a phenyl ring, contributing to its biological activity through various interactions with biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways crucial for cellular functions .
- Receptor Binding : It interacts with cellular receptors, influencing signal transduction pathways that regulate inflammation, pain response, and other physiological processes .
- Pathway Modulation : This compound affects multiple biochemical pathways, including those involved in amino acid biosynthesis and inflammatory responses .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), showing significant inhibition at low micromolar concentrations .
- Anti-inflammatory Effects : Research suggests that it may reduce inflammation by modulating cytokine release and inhibiting pro-inflammatory pathways .
- Cytotoxicity : While exhibiting therapeutic potential, the compound's cytotoxic effects on various cell lines have also been documented, necessitating further studies to delineate its safety profile .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibits Mtb growth at low mM concentrations | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Cytotoxicity | Exhibits cytotoxic effects on HepG2 cells |
Case Study: Tuberculosis Treatment
A notable study investigated the efficacy of this compound as a potential anti-tuberculosis agent. The compound was found to significantly reduce intracellular Mtb titer in macrophage models while maintaining low toxicity levels. The mechanism involved inhibition of amino acid biosynthesis essential for Mtb survival .
Future Directions
The exploration of this compound's biological activity is ongoing. Future research should focus on:
- Mechanistic Studies : Further elucidation of the precise molecular mechanisms underlying its biological effects.
- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating inflammatory diseases and infections.
- Safety and Efficacy Trials : Conducting clinical trials to assess the safety profile and therapeutic efficacy in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling 4-methoxyaniline with methylsulfonyl chloride, followed by glycine conjugation. Purification typically employs recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography. For high-purity yields (>95%), reverse-phase HPLC with acetonitrile/water gradients is advised. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
- ¹H NMR : Methoxy group (δ 3.7–3.8 ppm), methylsulfonyl protons (δ 3.1–3.3 ppm), and glycine backbone protons (δ 4.0–4.2 ppm).
- HRMS : Exact mass calculated for C₁₀H₁₃NO₅S: [M+H]⁺ = 283.0512. Discrepancies >2 ppm require reanalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer :
Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, glycine protons may split due to restricted rotation around the sulfonamide bond.
Compare experimental HRMS data with isotopic patterns to rule out impurities.
Validate against crystallographic data (if available) or computational models (DFT-based chemical shift predictions) .
Q. What strategies are effective for evaluating the bioactivity of this compound in protein interaction studies?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., potassium channels, as in KCNA1 studies).
- For cellular assays, employ patch-clamp electrophysiology to assess ion channel modulation. Dose-response curves (0.1–100 µM) can determine EC₅₀ values .
Q. How can analytical methods be validated for detecting trace impurities in synthesized batches?
- Methodological Answer :
- Implement LC-MS/MS with a C18 column (2.6 µm particle size) and 0.1% formic acid in water/acetonitrile mobile phase.
- Quantify impurities using a charged aerosol detector (CAD) for non-UV-active species.
- Validate limits of detection (LOD <0.1%) via spiked recovery experiments .
Q. What experimental approaches optimize enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Use chiral HPLC (e.g., Chiralpak IA column) with n-hexane/isopropanol (90:10) to separate enantiomers.
- Alternatively, employ enzymatic resolution (e.g., lipase-catalyzed acylations) to achieve >99% enantiomeric excess. Confirm purity via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
